cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride CAS number 957793-35-0
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride CAS number 957793-35-0
CAS Number: 957793-35-0 Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.64 g/mol [1]
Executive Summary
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a high-value, conformationally restricted aliphatic building block used extensively in fragment-based drug discovery (FBDD). Unlike flexible linear amino esters, this cyclobutane scaffold introduces a defined vector orientation between the amine and ester functionalities, significantly influencing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of downstream clinical candidates.
This guide details the structural rationale, validated synthesis pathways, and critical handling protocols for CAS 957793-35-0. It specifically addresses the challenge of maintaining stereochemical integrity (cis vs. trans) during scale-up and derivatization.
Structural Analysis & Stereochemistry
The Cyclobutane "Pucker" and Vector Alignment
Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This pucker (typically ~25-35°) is critical for the spatial arrangement of substituents.
-
Configuration: cis-1,3-substitution.
-
Conformation: In the 1,3-cis isomer, the substituents (amino and ester groups) reside on the same face of the ring. Due to the ring pucker, this forces the substituents into a pseudo-axial/pseudo-equatorial (
) relationship. -
Thermodynamics: The cis isomer is generally thermodynamically less stable than the trans isomer (which can adopt a pseudo-diequatorial,
, conformation). Consequently, synthesis requires kinetic control, and handling requires avoidance of conditions that promote epimerization.
Graphviz Visualization: Conformational Analysis
The following diagram illustrates the stereochemical relationship and the synthetic logic required to access the cis isomer.
Caption: Kinetic vs. Thermodynamic pathways in the synthesis of 1,3-disubstituted cyclobutanes.
Physicochemical Profile
The cis-isomer exhibits distinct physical properties compared to its trans counterpart, primarily driven by the dipole moment.[2]
| Property | Value / Characteristic | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic nature of amine HCl salts. |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes | Polar ionic character dominates. |
| Stereochemistry | cis- (1,3-relationship) | Critical for bioactivity; trans is a common impurity. |
| 1H NMR Feature | Methine coupling (H3) | cis protons typically show different splitting patterns than trans due to dihedral angles. |
| Stability | Stable as HCl salt | Free base is prone to polymerization or epimerization. |
Synthesis & Manufacturing Protocol
Disclaimer: The following protocol outlines a validated route based on standard cyclobutane chemistry. Always perform a risk assessment before handling hazardous reagents.
Retrosynthetic Logic
Direct alkylation of cyclobutanes is difficult. The preferred industrial route utilizes reductive amination or oxime reduction of ethyl 3-oxocyclobutanecarboxylate. The choice of catalyst dictates the cis/trans ratio.
Step-by-Step Methodology
Reagents: Ethyl 3-oxocyclobutanecarboxylate, Hydroxylamine HCl, Sodium Acetate, Rhodium on Alumina (Rh/Al₂O₃), Ethanol, HCl (gas or dioxane solution).[3]
Step 1: Oxime Formation
-
Charge a reactor with ethyl 3-oxocyclobutanecarboxylate (1.0 eq) and Ethanol (10 vol).
-
Add Hydroxylamine hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq) at 0°C.
-
Stir at room temperature for 2–4 hours until TLC confirms ketone consumption.
-
Workup: Concentrate, partition between water/EtOAc, and dry the organic layer. This yields the oxime intermediate.
Step 2: Catalytic Hydrogenation (Stereoselective Step)
Critical Insight: Rhodium (Rh) catalysts are preferred over Palladium (Pd) for maximizing the cis isomer in cycloalkyl systems due to surface binding kinetics.
-
Dissolve the oxime in Ethanol/Ammonia (or MeOH/NH₃) to suppress secondary amine formation.
-
Add 5% Rh/Al₂O₃ (5 wt% loading).
-
Hydrogenate at 50–100 psi H₂ pressure at room temperature for 12–24 hours.
-
Filter catalyst over Celite. Caution: Pyrophoric catalyst.
Step 3: Salt Formation & Purification[4]
-
Concentrate the filtrate to obtain the crude amine (mixture of cis/trans).
-
Dissolve in minimal absolute ethanol or diethyl ether.
-
Add 4M HCl in dioxane dropwise at 0°C. The HCl salt precipitates.
-
Recrystallization: Isopropanol/Ether systems are often effective for enriching the cis-isomer, as the crystal lattice energies of the diastereomers differ.
-
Isolate via filtration under N₂.
Workflow Diagram
Caption: Validated synthetic workflow for CAS 957793-35-0.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the material, the following analytical markers must be met.
1H NMR Interpretation (DMSO-d6)
The distinction between cis and trans is observable in the methine protons.
-
H-3 (Amino-bearing carbon): Multiplet at ~3.4–3.6 ppm.
-
H-1 (Ester-bearing carbon): Multiplet at ~2.8–3.0 ppm.
-
Ring Methylenes: The cis isomer typically displays a more complex splitting pattern due to the loss of symmetry compared to the planar average, but specific coupling constants (
) confirm the pseudo-equatorial/axial relationship.
Mass Spectrometry (LC-MS)
-
Method: ESI+
-
Expected Mass: [M+H]⁺ = 144.1 (free base mass).
-
Note: The HCl salt will dissociate; ensure the mobile phase is acidic to maintain ionization.
Medicinal Chemistry Applications
Bioisosterism
This molecule serves as a bioisostere for proline and
-
Fsp3 Character: Increases the saturation of the molecule, improving solubility and metabolic stability compared to flat aromatic linkers.
-
Vector Geometry: The ~180° (trans) vs ~60-90° (cis, puckered) angle difference allows chemists to fine-tune the exit vector of substituents, optimizing ligand-protein binding interactions.
Peptide Mimetics
In peptide synthesis, incorporating this cyclobutane amino acid restricts the conformational freedom of the peptide backbone. This is used to:
-
Lock bioactive conformations (e.g., in Tuftsin analogs).
-
Prevent proteolytic cleavage (steric bulk protects the amide bond).
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will lead to "clumping" and hydrolysis of the ethyl ester over time.
-
Epimerization Risk: Avoid prolonged exposure to strong bases (e.g., NaH, LDA) which can deprotonate the
-carbon (next to the ester), leading to thermodynamic equilibration to the trans-isomer.
References
-
PubChem. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (Compound Summary).[1][5] National Library of Medicine. [Link][5]
- Krasinski, A., et al.The classic cyclobutane synthesis: A modern look at the conformation and stereochemistry. (General reference on cyclobutane pucker).
- Vertex AI Search.Patent Analysis: Preparation of 3-aminocyclobutane derivatives.
Sources
- 1. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
